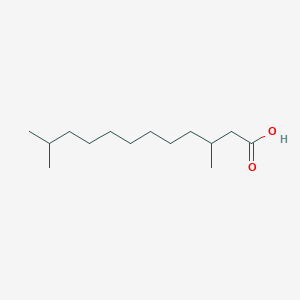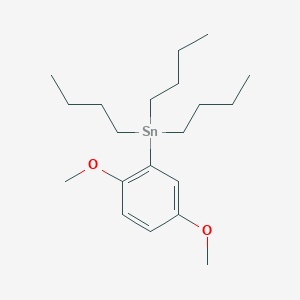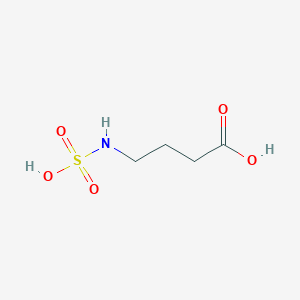![molecular formula C18H26O2 B12558744 4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione CAS No. 194420-34-3](/img/structure/B12558744.png)
4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is a complex organic compound with a unique structure that includes a bicyclic cyclohexane ring system and a methylpent-3-en-1-yl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the methylpent-3-en-1-yl side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups to form saturated compounds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features but different functional groups.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl): An epoxide derivative with a similar side chain.
DAMASCENOLIDETM: A monoterpene with a similar side chain but different ring structure.
Uniqueness
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is unique due to its bicyclic ring system and the specific arrangement of functional groups.
Propriétés
Numéro CAS |
194420-34-3 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
5-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H26O2/c1-13(2)4-3-5-14-6-8-15(9-7-14)16-10-17(19)12-18(20)11-16/h4,6,15-16H,3,5,7-12H2,1-2H3 |
Clé InChI |
QKOWHDXJXGOYOC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCC(CC1)C2CC(=O)CC(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
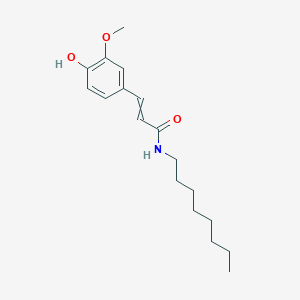

![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
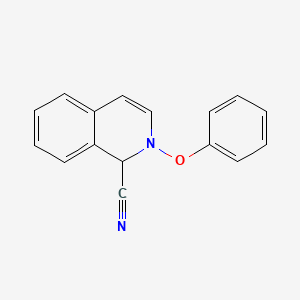
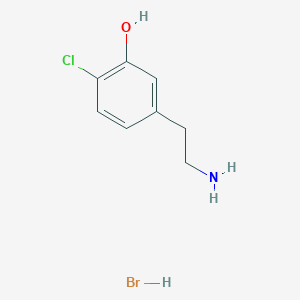
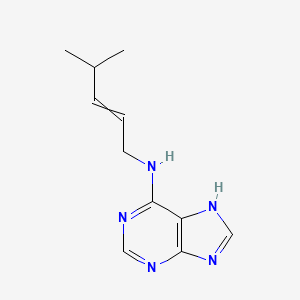

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
